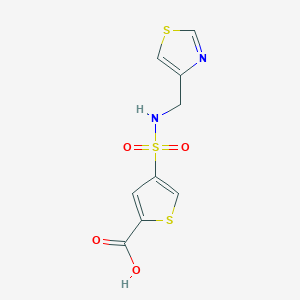
4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid, also known as TSTCA, is a heterocyclic compound that has been extensively studied due to its potential applications in various scientific research fields. TSTCA is a sulfur-containing compound that belongs to the class of thiazole-based compounds.
作用機序
The mechanism of action of 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid is not fully understood. However, it has been suggested that 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid may exert its biological activities through the inhibition of enzymes or by binding to specific receptors. 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid has been shown to inhibit the growth of various microorganisms by disrupting their cell membrane integrity. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and play a role in the development of various diseases, including cancer and arthritis.
実験室実験の利点と制限
4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits potent biological activities at low concentrations, making it a valuable tool for investigating the mechanisms of various biological processes. However, 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid also has some limitations. It has poor solubility in aqueous solutions, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may limit its potential applications in some research areas.
将来の方向性
There are several future directions for the research on 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid. One potential direction is to investigate its potential use as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another potential direction is to explore its potential use as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, the synthesis of novel materials using 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid as a building block could lead to the development of new materials with unique properties. Overall, the study of 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid has the potential to contribute significantly to various scientific research fields.
合成法
The synthesis of 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid involves the reaction of 4-chloromethylthiazole with thiophene-2-carboxylic acid in the presence of sodium sulfide. The resulting product is then treated with sulfamic acid to obtain 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid. The synthesis of 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid has been optimized to improve the yield and purity of the compound.
科学的研究の応用
4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory activities. 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In addition, 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid has been studied for its potential use as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
4-(1,3-thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S3/c12-9(13)8-1-7(4-17-8)18(14,15)11-2-6-3-16-5-10-6/h1,3-5,11H,2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKWBLWMYNFREN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1S(=O)(=O)NCC2=CSC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-1-[(E)-3-(2-bromophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550050.png)
![(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550053.png)
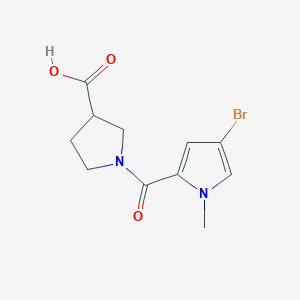
![4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7550062.png)
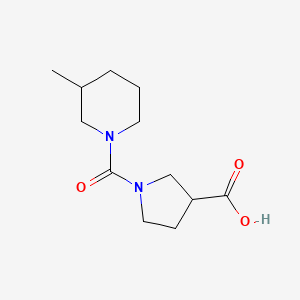
![4-[Cyclopropylmethyl(propan-2-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7550083.png)
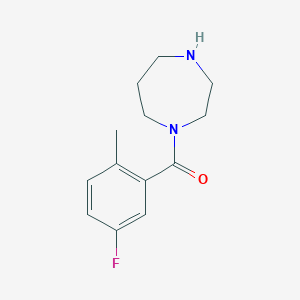
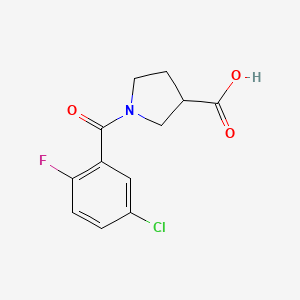
![5-Bromo-2-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]pyrimidine](/img/structure/B7550099.png)
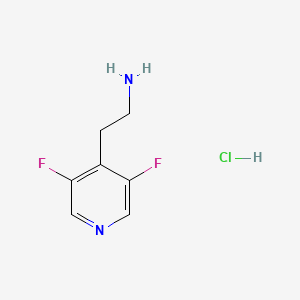
![3-(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7550119.png)
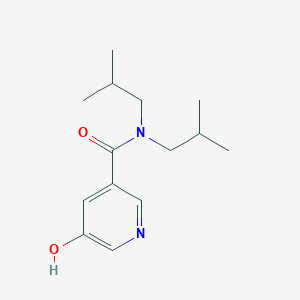
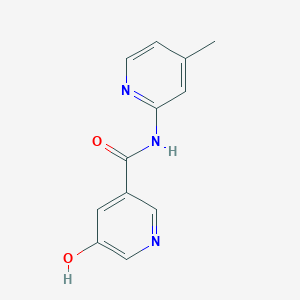
![4-Chloro-3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]aniline](/img/structure/B7550132.png)